molecular formula C14H12FNO2 B336631 N-(2-fluorophenyl)-2-methoxybenzamide

N-(2-fluorophenyl)-2-methoxybenzamide

Número de catálogo: B336631
Peso molecular: 245.25 g/mol
Clave InChI: BKTQNSNUXNPTSH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-fluorophenyl)-2-methoxybenzamide (CAS 5215-36-1) is a fluorinated aromatic amide with the molecular formula C14H12FNO2 and a molecular weight of 245.25 g/mol . This compound is characterized by a 2-methoxybenzoyl group linked to a 2-fluorophenylamine moiety, a structure that places it within the salicylamide derivative family, a class known for its significant therapeutic potential . Salicylamide derivatives have recently been identified as potent anti-hepatitis B virus (HBV) agents in scientific literature, exhibiting dose-dependent inhibitory effects on viral replication . While the specific biological profile of N-(2-fluorophenyl)-2-methoxybenzamide is under investigation, related analogs have demonstrated activity by impairing HBV core protein expression or disrupting capsid formation, highlighting the value of this chemical class in virology and medicinal chemistry research . The strategic incorporation of the fluorine atom is a common tactic in drug design to enhance binding affinity to biological targets and improve metabolic stability . Researchers value this compound as a key intermediate for the exploration of structure-activity relationships (SAR) and for the further synthesis and optimization of novel bioactive molecules . This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers can access this compound with confirmed identity and purity from specialized suppliers .

Propiedades

Fórmula molecular

C14H12FNO2

Peso molecular

245.25 g/mol

Nombre IUPAC

N-(2-fluorophenyl)-2-methoxybenzamide

InChI

InChI=1S/C14H12FNO2/c1-18-13-9-5-2-6-10(13)14(17)16-12-8-4-3-7-11(12)15/h2-9H,1H3,(H,16,17)

Clave InChI

BKTQNSNUXNPTSH-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2F

SMILES canónico

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2F

Origen del producto

United States
Foundational & Exploratory

A Technical Guide to the Putative Anti-Cancer Mechanisms of N-(2-fluorophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the current date, specific research on the direct mechanism of action of N-(2-fluorophenyl)-2-methoxybenzamide in cancer cells is not extensively available in the public domain. This technical guide, therefore, synthesizes information from studies on structurally related benzamide and N-phenylbenzamide derivatives to propose and explore plausible anti-cancer mechanisms. The protocols and pathways described herein are based on established methodologies for investigating compounds with similar chemical scaffolds and should be considered a theoretical framework to guide future research.

Introduction

N-phenylbenzamide derivatives represent a significant and promising scaffold in the discovery of novel anti-cancer therapeutics.[1] These compounds have been investigated for a range of anti-proliferative activities, often demonstrating pleiotropic effects on cancer cells. The structure of N-(2-fluorophenyl)-2-methoxybenzamide combines key pharmacophoric elements—a fluorinated phenyl ring and a methoxybenzamide core—that are present in various bioactive molecules with known anti-cancer properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxybenzamide moiety is a common feature in compounds targeting crucial cellular pathways.

This guide provides a comprehensive overview of the hypothesized mechanisms of action of N-(2-fluorophenyl)-2-methoxybenzamide in cancer cells, drawing parallels from structurally analogous compounds. We will delve into potential molecular targets, the signaling pathways that may be modulated, and the resulting cellular outcomes, such as cell cycle arrest and apoptosis. Furthermore, we will provide detailed, field-proven experimental protocols to systematically investigate these hypotheses, offering a roadmap for researchers and drug development professionals.

Part 1: Hypothesized Primary Mechanism of Action: Disruption of Microtubule Dynamics

A prominent mechanism of action for many heterocyclic compounds, including benzimidazole derivatives which share structural similarities with benzamides, is the inhibition of tubulin polymerization.[2] Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[2][3] Agents that interfere with microtubule dynamics can halt cell division, leading to cell cycle arrest and subsequent apoptosis.

It is plausible that N-(2-fluorophenyl)-2-methoxybenzamide could function as a microtubule-destabilizing agent. This hypothesis is based on the activity of other N-aryl compounds that bind to tubulin. The compound may interact with the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to a cascade of downstream events culminating in cancer cell death.

Proposed Signaling Pathway: Microtubule Disruption Leading to G2/M Arrest and Apoptosis

The proposed mechanism initiates with the binding of N-(2-fluorophenyl)-2-methoxybenzamide to β-tubulin. This interference with microtubule polymerization activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome alignment during mitosis. Prolonged activation of the SAC leads to cell cycle arrest in the G2/M phase.[4] If the cell is unable to resolve this arrest, it will be directed towards the intrinsic apoptotic pathway.

G2M_Arrest_Apoptosis Compound N-(2-fluorophenyl)-2-methoxybenzamide Tubulin β-Tubulin Compound->Tubulin Binds to MT_Polymerization Microtubule Polymerization Compound->MT_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Disruption MT_Polymerization->Mitotic_Spindle Leads to SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest leads to Bcl2_down Bcl-2 Downregulation G2M_Arrest->Bcl2_down Bax_up Bax Upregulation G2M_Arrest->Bax_up Caspase_Activation Caspase Activation Bcl2_down->Caspase_Activation Bax_up->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Proposed pathway of microtubule disruption by N-(2-fluorophenyl)-2-methoxybenzamide.

Experimental Validation of Microtubule Disruption

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin.

  • Objective: To determine if N-(2-fluorophenyl)-2-methoxybenzamide inhibits tubulin polymerization in a cell-free system.

  • Methodology:

    • Reconstitute purified bovine or porcine brain tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

    • Dispense the tubulin solution into a 96-well plate.

    • Add varying concentrations of N-(2-fluorophenyl)-2-methoxybenzamide (e.g., 0.1 µM to 100 µM) to the wells. Include positive (e.g., colchicine) and negative (DMSO vehicle) controls.

    • Incubate the plate at 37°C in a microplate reader equipped to measure absorbance at 340 nm.

    • Monitor the change in absorbance over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

    • Plot absorbance versus time to generate polymerization curves. Calculate the IC₅₀ value for inhibition of polymerization.

Protocol 2: Immunofluorescence Staining of Microtubules

This cell-based assay visualizes the effect of the compound on the microtubule network within cancer cells.

  • Objective: To observe changes in microtubule morphology and organization in cancer cells treated with N-(2-fluorophenyl)-2-methoxybenzamide.

  • Methodology:

    • Seed cancer cells (e.g., HeLa, A549) on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the compound for a predetermined time (e.g., 24 hours).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against α-tubulin or β-tubulin overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. Look for signs of microtubule depolymerization, such as diffuse tubulin staining and loss of the filamentous network.

Part 2: Hypothesized Secondary Mechanisms of Action

Beyond microtubule disruption, the chemical structure of N-(2-fluorophenyl)-2-methoxybenzamide suggests other potential anti-cancer mechanisms, including HDAC inhibition and modulation of key survival signaling pathways.

HDAC Inhibition

N-(2-aminophenyl)benzamide derivatives are recognized as inhibitors of Class I Histone Deacetylases (HDACs).[1] HDACs play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is common in many cancers.[1] Inhibition of HDACs leads to the accumulation of acetylated histones, which remodels chromatin and reactivates the transcription of silenced tumor suppressor genes, such as p21.[1]

Protocol 3: In Vitro HDAC Inhibition Assay

  • Objective: To measure the inhibitory activity of N-(2-fluorophenyl)-2-methoxybenzamide against HDAC enzymes.

  • Methodology:

    • Utilize a commercially available HDAC activity assay kit (e.g., fluorometric or colorimetric).

    • Incubate recombinant human HDAC enzymes (e.g., HDAC1, 2, 3) with a suitable acetylated substrate in the presence of varying concentrations of the compound.

    • Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

    • After incubation, add the developer solution provided in the kit to stop the reaction and generate a fluorescent or colorimetric signal.

    • Measure the signal using a microplate reader. The signal intensity is inversely proportional to HDAC activity.

    • Calculate the IC₅₀ value for HDAC inhibition.

Protocol 4: Western Blot Analysis of Histone Acetylation and p21 Expression

  • Objective: To determine if treatment with the compound leads to increased histone acetylation and expression of the tumor suppressor protein p21 in cancer cells.

  • Methodology:

    • Treat cancer cells with the compound for a specified time (e.g., 24-48 hours).

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against acetylated-Histone H3, total Histone H3, p21, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative changes in protein expression.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of effective anti-cancer agents is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Structurally related compounds have been shown to induce apoptosis and cause cell cycle arrest at various phases.[4][5][6]

Protocol 5: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of N-(2-fluorophenyl)-2-methoxybenzamide on the distribution of cells in different phases of the cell cycle.

  • Methodology:

    • Treat cancer cells with the compound at various concentrations for 24 or 48 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells to remove ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Use cell cycle analysis software (e.g., ModFit) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase indicates cell cycle arrest.[7]

Protocol 6: Apoptosis Assessment by Annexin V/PI Staining

  • Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the compound.

  • Methodology:

    • Treat cancer cells with the compound for the desired duration.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental_Workflow Start Cancer Cell Lines Treatment Treat with N-(2-fluorophenyl)-2-methoxybenzamide Start->Treatment Cytotoxicity MTT Assay (IC50) Treatment->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism CellCycle->Mechanism Apoptosis->Mechanism Tubulin_Poly Tubulin Polymerization Assay Mechanism->Tubulin_Poly IF Immunofluorescence (Microtubules) Mechanism->IF HDAC HDAC Inhibition Assay Mechanism->HDAC Western Western Blot (Key Proteins) Mechanism->Western

Caption: A general experimental workflow for investigating the anti-cancer activity of the compound.

Part 3: Data Presentation and Interpretation

The data obtained from the aforementioned experiments should be systematically organized and analyzed to build a comprehensive understanding of the compound's mechanism of action.

Quantitative Data Summary

All quantitative data, such as IC₅₀ values from various assays, should be presented in clear and concise tables for easy comparison.

Assay Cell Line Parameter Result (Hypothetical) Positive Control
MTT CytotoxicityA549 (Lung)IC₅₀ (µM)1.5Doxorubicin (0.5 µM)
MTT CytotoxicityMCF-7 (Breast)IC₅₀ (µM)2.3Doxorubicin (0.8 µM)
MTT CytotoxicityPC-3 (Prostate)IC₅₀ (µM)1.8Doxorubicin (1.2 µM)
Tubulin PolymerizationCell-FreeIC₅₀ (µM)5.2Colchicine (2.5 µM)
HDAC InhibitionHDAC1IC₅₀ (µM)> 50TSA (0.01 µM)
HDAC InhibitionHDAC2IC₅₀ (µM)> 50TSA (0.01 µM)
Interpretation of Results
  • Cytotoxicity: Low micromolar IC₅₀ values across multiple cancer cell lines would indicate potent anti-proliferative activity.

  • Cell Cycle Analysis: A significant increase in the G2/M population would support the hypothesis of microtubule disruption.

  • Apoptosis Assays: A dose-dependent increase in the percentage of Annexin V-positive cells would confirm the induction of apoptosis.

  • Mechanism-Specific Assays:

    • Direct inhibition of tubulin polymerization in the cell-free assay, coupled with visible disruption of the microtubule network in cells, would provide strong evidence for this primary mechanism.

    • A lack of significant HDAC inhibition would suggest that this is not a primary mode of action.

    • Western blot results showing modulation of cell cycle and apoptosis regulatory proteins (e.g., decreased Bcl-2, increased Bax, activation of caspases) would corroborate the findings from flow cytometry and provide deeper mechanistic insights.

Conclusion

This technical guide outlines a scientifically-grounded, albeit hypothetical, framework for elucidating the anti-cancer mechanism of action of N-(2-fluorophenyl)-2-methoxybenzamide. Based on the activities of structurally related compounds, the most plausible primary mechanism is the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. Secondary mechanisms, such as HDAC inhibition, should also be investigated to build a complete pharmacological profile. The detailed experimental protocols provided offer a clear path for researchers to systematically test these hypotheses and determine the true therapeutic potential of this compound. Successful validation of these mechanisms could position N-(2-fluorophenyl)-2-methoxybenzamide as a promising candidate for further preclinical and clinical development in oncology.

References

  • BenchChem. (2025). Application Notes and Protocols for 2-Amino-N-Arylbenzamides in Cancer Research.
  • Guenette, S. et al. (n.d.). Tumor selective G2/M cell cycle arrest and apoptosis of epithelial and hematological malignancies by BBL22, a benzazepine. PubMed Central.
  • Unknown Authors. (2025, November 19). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides.
  • Unknown Authors. (n.d.).
  • Unknown Authors. (n.d.). In vitro antiproliferative activity of synthesized 2-(fluorophenyl)-benzimidazole derivatives studied using MTT assay.
  • Unknown Authors. (2024). Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino. Acta Medica Iranica.
  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.
  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry.
  • Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery, 9(10), 790-803.

Sources

N-(2-fluorophenyl)-2-methoxybenzamide: The Conformational Lock in Fragment-Based Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, Synthesis, and Structural Significance of N-(2-fluorophenyl)-2-methoxybenzamide (Ligand ID: WN1) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Fragment-Based Drug Discovery (FBDD) Specialists.

Executive Summary & Significance

In the realm of medicinal chemistry, N-(2-fluorophenyl)-2-methoxybenzamide (often annotated in structural biology databases as WN1 ) represents more than a simple amide; it is a canonical example of a "privileged scaffold" utilized to study and exploit Intramolecular Hydrogen Bonding (IMHB) .

While benzamides are ubiquitous in drug discovery, this specific ortho-substituted derivative gained prominence not through a single therapeutic launch, but as a critical chemical probe and fragment in Fragment-Based Drug Discovery (FBDD). Its discovery lies in the structural elucidation of its ability to form a "three-center hydrogen bond," effectively locking the molecule into a planar conformation. This mimics the rigidity of fused ring systems (like quinazolines) while maintaining the synthetic accessibility of simple amides.

Key Applications:

  • Fragment Screening: Identification of cryptic pockets in phosphatases (e.g., SHIP1) and cytoskeletal proteins (Tubulin).

  • Foldamer Chemistry: A model system for designing non-peptidic foldamers stabilized by F···H–N interactions.[1][2][3][4]

  • Pharmacophore Scaffolding: The core structure for specific Hedgehog (Hh) pathway inhibitors and HDAC inhibitors.

Structural Discovery: The "Three-Center" Phenomenon

The "discovery" of this molecule is rooted in physical organic chemistry. Researchers investigating the "Fluorine Effect" in conformation identified that placing a fluorine atom ortho to the amide nitrogen, combined with a methoxy group ortho to the carbonyl, creates a unique electrostatic lock.

The Conformational Lock Mechanism

Unlike unsubstituted benzamides, which rotate freely around the amide bond, N-(2-fluorophenyl)-2-methoxybenzamide adopts a strictly planar geometry. This is driven by two simultaneous non-covalent interactions:

  • S(6) Ring: An intramolecular hydrogen bond between the amide hydrogen (NH) and the methoxy oxygen (OMe).

  • S(5) Ring: An electrostatic/H-bond interaction between the amide hydrogen (NH) and the fluorine atom.

This "Three-Center Hydrogen Bond" system reduces the entropic penalty upon binding to a protein target, making WN1 a highly efficient binder (high Ligand Efficiency) despite its low molecular weight.

Visualization: The Conformational Locking Pathway

The following diagram illustrates the thermodynamic drive toward the planar "locked" state compared to the open rotamers.

ConformationalLock Unlocked Open Rotamer (High Entropy / High Energy) Transition Bond Rotation (Steric Clash) Unlocked->Transition Free Rotation Locked Planar 'Locked' WN1 (Low Entropy / Low Energy) Transition->Locked Thermodynamic Sink IMHB_O S(6) Interaction: NH ··· O-Me Locked->IMHB_O IMHB_F S(5) Interaction: NH ··· F Locked->IMHB_F

Caption: Thermodynamic stabilization of WN1 via dual intramolecular interactions (S6 and S5 rings), forcing planarity.

Chemical Synthesis Protocol

The synthesis of N-(2-fluorophenyl)-2-methoxybenzamide is a classic nucleophilic acyl substitution. However, to ensure high purity for biological screening (avoiding trace aniline toxicity), the Acid Chloride Method is preferred over direct coupling reagents (EDC/NHS) for scale-up.

Reaction Scheme

Precursors: 2-Methoxybenzoic acid (A) + 2-Fluoroaniline (B) Reagent: Thionyl Chloride (SOCl2) or Oxalyl Chloride Solvent: Dichloromethane (DCM) or Toluene Base: Triethylamine (Et3N)

Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)
  • Setup: Charge a flame-dried 250 mL Round Bottom Flask (RBF) with 2-methoxybenzoic acid (15.2 g, 100 mmol).

  • Solvent: Add anhydrous Toluene (100 mL).

  • Chlorination: Add Thionyl Chloride (14.3 g, 120 mmol) dropwise over 15 minutes. Note: Add a catalytic amount of DMF (2 drops) to accelerate the reaction.[5]

  • Reflux: Heat the mixture to 80°C for 3 hours. Monitor gas evolution (SO2/HCl).

  • Concentration: Once gas evolution ceases, cool to room temperature and concentrate in vacuo to remove excess SOCl2 and toluene. The residue is 2-methoxybenzoyl chloride (an oil).

Phase 2: Amidation (Coupling)
  • Preparation: Dissolve the crude acid chloride in anhydrous DCM (50 mL).

  • Amine Solution: In a separate flask, dissolve 2-fluoroaniline (11.1 g, 100 mmol) and Triethylamine (15.2 g, 150 mmol) in DCM (100 mL). Cool this solution to 0°C in an ice bath.

  • Addition: Add the acid chloride solution dropwise to the amine solution over 30 minutes, maintaining the temperature below 5°C. The reaction is highly exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

Phase 3: Workup and Purification
  • Quench: Pour the reaction mixture into ice water (200 mL).

  • Phase Separation: Separate the organic layer.

  • Washing (Critical for Purity):

    • Wash with 1M HCl (2 x 100 mL) to remove unreacted 2-fluoroaniline (essential as anilines are toxic/interfere with assays).

    • Wash with Sat. NaHCO3 (2 x 100 mL) to remove unreacted benzoic acid.

    • Wash with Brine (100 mL).

  • Drying: Dry over anhydrous MgSO4, filter, and concentrate.

  • Recrystallization: The crude solid is recrystallized from hot Ethanol/Water (9:1) to yield white needle-like crystals.

Physicochemical Properties Data
PropertyValueRelevance
Formula C14H12FNO2Core Scaffold
MW 245.25 g/mol Fragment (Rule of 3 compliant)
LogP ~2.6Good membrane permeability
PSA 38.3 ŲExcellent oral bioavailability potential
H-Bond Donors 1Amide NH (Locked)
H-Bond Acceptors 3Carbonyl, Methoxy, Fluorine

Biological Context & Applications

While often used as a model, WN1 has been crystallized in complex with significant therapeutic targets, validating its utility as a starting point for lead optimization.

Case Study: SHIP1 Phosphatase (PDB: 5RW8)

In 2020, researchers at the Structural Genomics Consortium (SGC) crystallized the phosphatase domain of SHIP1 (SH2-containing inositol 5'-phosphatase 1) with WN1.

  • Significance: SHIP1 is a target for anti-inflammatory and autoimmune therapies.

  • Binding Mode: WN1 binds in a cryptic pocket, where the planar conformation allows it to slot between hydrophobic residues, while the amide carbonyl engages in key hydrogen bonding with the protein backbone.

Workflow: From Fragment to Lead

The following Graphviz diagram depicts how WN1 is used in a typical Fragment-Based Drug Discovery (FBDD) campaign.

FBDD_Workflow Library Fragment Library (Benzamide Subsets) Screening Surface Plasmon Resonance (SPR) / X-ray Hit Identification Library->Screening Hit Hit: WN1 (N-(2-fluorophenyl)-2-methoxybenzamide) Confirmed Binder Screening->Hit Low Affinity (uM) Structural Crystal Structure (e.g., PDB 5RW8) Confirm Planar Binding Mode Hit->Structural Validation Optimization Grow/Link Strategy Extend from Methoxy or Phenyl Ring Structural->Optimization Rational Design Lead Potent Inhibitor (nM Affinity) Optimization->Lead

Caption: FBDD workflow utilizing WN1 as a validated hit for phosphatase targets.

References

  • Crystal Structure of SHIP1 in complex with WN1. Title: Crystal Structure of the phosphatase and C2 domains of SHIP1 in complex with Z28290384 (WN1). Source: RCSB Protein Data Bank (PDB ID: 5RW8). URL:[Link]

  • Conformational Control in Aromatic Amides. Title: The conformational restriction of aromatic amides by three-center hydrogen bonds.[6][7] Source: Chemical Journal of Chinese Universities. URL:[Link]

  • Benzamide Derivatives in Hh Signaling. Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition.[8] Source: Bioorganic & Medicinal Chemistry / PMC. URL:[Link]

  • PubChem Compound Summary. Title: N-(2-fluorophenyl)-2-methoxybenzamide (CID 532855). Source: National Center for Biotechnology Information. URL:[Link]

Sources

Technical Guide: In-Vitro Evaluation of the Conformationally Restricted Scaffold N-(2-fluorophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the preliminary in-vitro evaluation of N-(2-fluorophenyl)-2-methoxybenzamide , a conformationally restricted benzamide scaffold.

This compound is significant in medicinal chemistry not merely as a standalone drug, but as a privileged "foldamer" scaffold . Recent structural studies (e.g., Chem. J. Chinese Universities, 2022) have highlighted its ability to form three-center hydrogen bonds (N-H···F and N-H[1]···O), effectively "locking" the molecule into a planar conformation.

Scientific Rationale: The primary objective of these in-vitro studies is to validate the "Conformational Restriction Hypothesis" : that pre-organizing the ligand into a bioactive (planar) conformation reduces the entropic penalty of binding, thereby increasing affinity for targets such as Class A GPCRs (e.g., Dopamine D2/D3) or Zinc-dependent enzymes (e.g., HDACs), where benzamides are established pharmacophores.

Executive Summary & Chemical Context

Compound: N-(2-fluorophenyl)-2-methoxybenzamide CAS: 5215-36-1 Molecular Formula: C14H12FNO2 Key Feature: Intramolecular Hydrogen Bonding (IMHB) leading to conformational planarity.

This guide provides a standardized workflow to translate the structural unique properties of this scaffold into biological data. Unlike flexible analogs, this molecule presents unique solubility and permeability profiles due to its "locked" flat structure, requiring specific handling protocols.

Material & Methods: Compound Handling

Standardizing the chemical input is the first step of scientific integrity.

Stock Solution Preparation

Due to the planar nature of the molecule, π-π stacking aggregation is a risk in aqueous buffers.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (avoid plastic to prevent leaching) and store at -20°C.

  • Quality Control (QC): Verify integrity via LC-MS prior to every assay week.

Aqueous Solubility Verification (Nephelometry)

Before biological testing, ensure the compound does not precipitate in assay media.

  • Protocol: Dilute 10 mM stock into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (1% DMSO final).

  • Readout: Measure light scattering (nephelometry) or Absorbance at 600 nm.

  • Acceptance Criteria: Signal < 2x background (buffer only). If precipitation occurs >50 µM, cap bioassay concentrations at 30 µM.

Core Experimental Protocols

Protocol A: General Cytotoxicity Screening (CellTiter-Glo)

Purpose: To establish the "No Observed Adverse Effect Level" (NOAEL) and ensure any functional activity is not an artifact of cell death.

Cell Lines:

  • HEK293 (Human Embryonic Kidney) - General toxicity.

  • HepG2 (Liver Hepatocellular Carcinoma) - Metabolic toxicity proxy.

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well opaque white plates. Incubate 24h for attachment.

  • Treatment:

    • Perform a 9-point serial dilution (1:3) starting at 100 µM.

    • Vehicle Control: 0.5% DMSO (Must match highest treatment concentration).

    • Positive Control: Staurosporine (1 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Detection: Add CellTiter-Glo reagent (1:1 vol/vol). Shake 2 mins; Incubate 10 mins.

  • Analysis: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Target Engagement (Case Study: Dopamine D2 Receptor)

Context: Benzamides are classic D2 antagonists (e.g., Sulpiride). This assay tests if the "Fluoro-Methoxy lock" retains or enhances binding compared to flexible analogs.

Assay Type: Radioligand Displacement Binding (Membrane Prep). Tracer: [3H]-Methylspiperone (0.5 nM).

Step-by-Step:

  • Membrane Prep: Use CHO cells stably expressing human D2 receptor (hD2R). Harvest and homogenize in binding buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Competition Binding:

    • Mix: 50 µL Membrane prep (10 µg protein) + 50 µL [3H]-Tracer + 50 µL Test Compound (N-(2-fluorophenyl)-2-methoxybenzamide).

    • Non-Specific Binding (NSB): Define using 10 µM Haloperidol.

  • Incubation: 60 mins at 25°C (Equilibrium).

  • Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Liquid Scintillation Counting (LSC).

  • Calculation:

    
    
    Determine 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To validate if the planar conformation improves passive permeability (crucial for CNS drugs).

  • Donor Plate: Add 300 µL of compound (10 µM in PBS, pH 7.4).

  • Acceptor Plate: Add 200 µL of PBS (pH 7.4).

  • Membrane: Pre-coat PVDF filter with 1% Lecithin/Dodecane mixture.

  • Sandwich: Mate plates and incubate for 18 hours at RT in a humidity chamber.

  • Analysis: Measure concentration in Acceptor and Donor wells via UV-Vis or LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    

Data Visualization & Logic

Screening Cascade Logic

This diagram illustrates the decision-making process for evaluating the scaffold.

ScreeningCascade Start Compound Synthesis (N-(2-fluorophenyl)-2-methoxybenzamide) QC QC: LC-MS & NMR (Confirm Purity >95%) Start->QC Solubility Solubility Test (Nephelometry) QC->Solubility Pass Stop Discard/Redesign QC->Stop Fail Tox Cytotoxicity (HEK293) (CellTiter-Glo) Solubility->Tox Soluble >10µM Solubility->Stop Insoluble Target Target Binding (e.g., hD2R Radioligand) Tox->Target IC50 > 50µM (Safe) Tox->Stop Toxic < 10µM PAMPA Permeability (PAMPA) (Passive Diffusion) Target->PAMPA Ki < 1µM Target->Stop No Binding Lead Lead Candidate (In Vivo Ready) PAMPA->Lead High Permeability

Caption: Decision tree for the evaluation of benzamide scaffolds. Green paths indicate progression criteria.

Mechanistic Hypothesis (The "Lock")

Visualizing why this specific molecule is tested: The Ortho-Fluoro/Methoxy interaction.

Mechanism Unbound Flexible Analog (High Entropy) Target Protein Binding Pocket (Narrow/Planar Cleft) Unbound->Target High Energy Cost (Must freeze rotation) Locked N-(2-fluorophenyl)-2-methoxybenzamide (Locked Planar Conformation) Locked->Target Pre-organized (Rapid Binding) Complex High Affinity Complex (Low Entropic Cost) Target->Complex Interaction IMHB: N-H...F & N-H...O stabilizes planarity Interaction->Locked

Caption: The "Conformational Lock" hypothesis. Pre-organization via IMHB reduces the energy barrier for binding.

Data Summary Templates

Table 1: Physicochemical & Safety Profile

Parameter Method Acceptance Criteria Typical Result (Benzamides)
Purity LC-MS/NMR > 95% > 98%
Aq. Solubility Nephelometry > 10 µM 20 - 50 µM
Cytotoxicity (CC50) CellTiter-Glo > 50 µM > 100 µM (Generally Safe)

| Permeability (


)  | PAMPA | > 

cm/s | High (due to planarity) |

Table 2: Binding Affinity (Example Data Structure) | Compound | R1 (Ring A) | R2 (Ring B) |


 (nM) | Fold-Change vs Unlocked |
| :--- | :--- | :--- | :--- | :--- |
| Test Compound  | 2-OMe | 2-F | [Experimental] | N/A |
| Control 1 (Unlocked)  | 2-OMe | H | [Reference] | Determine Effect of F |
| Control 2 (Unlocked)  | H | 2-F | [Reference] | Determine Effect of OMe |

References

  • Li, Z., et al. (2022).[2] "The conformational restriction of aromatic amides by three-center hydrogen bonds was evaluated by combining Δ(δβH) and Δ(δγH)."[2] Chemical Journal of Chinese Universities, 43(6), 1-10.[2] Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108. Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 38(3), 223-232. Link

  • Gmeiner, P., et al. (2003). "Molecular Recognition at Dopamine Receptors." Archiv der Pharmazie, 336(1), 25-29. (Context for Benzamide Pharmacophores). Link

Sources

Understanding the Pharmacophore of N-Phenylbenzamide for Anticancer Activity

[1][2][3][4]

Executive Summary: The Privileged Scaffold

In medicinal chemistry, N-phenylbenzamide represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets through judicious substitution. In the context of oncology, this scaffold does not represent a single mechanism of action; rather, it serves as a versatile template that can be tuned to target Histone Deacetylases (HDACs) , Tubulin polymerization , or Protein Kinases (e.g., VEGFR, EGFR).[1]

This guide deconstructs the N-phenylbenzamide core into its pharmacophoric elements, analyzing how specific electronic and steric modifications shift its biological profile from an epigenetic modulator to a cytoskeletal disruptor.

Structural Deconstruction & Pharmacophoric Zones

The N-phenylbenzamide core (

  • Zone 1: The Zinc-Binding Motif (Ring A - Aniline derived) [1]

    • Critical for: HDAC Inhibition.[2][1][3]

    • Requirement: An amine (

      
      ) or hydroxyl group at the ortho-position is essential for chelating the Zinc ion (
      
      
      ) in the catalytic pocket of Class I HDACs.[1]
  • Zone 2: The Linker (Amide Bond)

    • Critical for: Orientation and Hydrogen Bonding.

    • Function: The amide nitrogen acts as a H-bond donor (to Asp/His residues), while the carbonyl oxygen acts as an acceptor.[1] It restricts the rotational freedom between the two phenyl rings, maintaining a planar or semi-planar conformation required for active site insertion.

  • Zone 3: The Cap Group (Ring B - Benzoic Acid derived) [1]

    • Critical for: Selectivity and Potency.[4][5][6]

    • Function: This region interacts with the solvent-exposed surface (HDACs) or hydrophobic pockets (Kinases/Tubulin).[1] Bulky, hydrophobic substitutions here determine isoform selectivity.[1]

Visualization: The Divergent Pharmacophore

The following diagram illustrates how the core scaffold diverges into distinct therapeutic classes based on substitution patterns.

PharmacophoreMapCoreN-Phenylbenzamide Core(Ph-NH-CO-Ph)Mod_OrthoNH2Ortho-Amino (-NH2)on Ring ACore->Mod_OrthoNH2Zone 1 ModificationMod_Trimethoxy3,4,5-Trimethoxyon Ring BCore->Mod_TrimethoxyZone 3 ModificationMod_Kinase4-Amino/Ether tail+ H-Bond AcceptorsCore->Mod_KinaseZone 1 & 3 HybridTarget_HDACTarget: HDAC 1, 2, 3(e.g., Entinostat)Mod_OrthoNH2->Target_HDACZn2+ ChelationTarget_TubulinTarget: Tubulin(Colchicine Site)Mod_Trimethoxy->Target_TubulinMimics ColchicineTarget_KinaseTarget: VEGFR / EGFR(ATP Pocket Binder)Mod_Kinase->Target_KinaseHinge Binding

Caption: Divergence of the N-phenylbenzamide scaffold into three distinct anticancer classes based on zonal substitution.

Mechanism 1: Histone Deacetylase (HDAC) Inhibition[1][4][5][8][9]

The most clinically validated application of this scaffold is in Class I HDAC inhibitors (e.g., Entinostat/MS-275 ).

The "Benzamide" Pharmacophore

Unlike hydroxamic acids (like SAHA) which are pan-HDAC inhibitors, N-(2-aminophenyl)benzamides are selective for Class I HDACs (1, 2,[2][1] 3) due to their unique binding mode.[1]

  • Zinc Binding Group (ZBG): The ortho-amino group on the N-phenyl ring coordinates with the active site

    
    .[1]
    
  • Internal Cavity Binding: The phenyl ring of the aniline moiety sits in the "foot" pocket specific to Class I HDACs.[1]

  • Surface Recognition: The benzoyl moiety (Cap) extends out of the pocket, interacting with surface residues.[1]

Structure-Activity Relationship (SAR) Data
FeatureModificationEffect on ActivityMechanistic Reason
Ring A (Aniline) Ortho-NH2Essential Required for bidentate Zn chelation.[1] Removal abolishes activity.
Meta/Para-FVariableCan improve metabolic stability; para-F often retains potency.[1]
Linker N-MethylationDeleterious Disrupts H-bond donor capability required for active site fixation.[1]
Ring B (Cap) Pyridyl groupEnhanced Improves solubility and pharmacokinetic profile (seen in Entinostat).[1]
Hydrophobic bulkEnhanced Increases residence time by interacting with the hydrophobic rim.

Mechanism 2: Tubulin Polymerization Inhibition[4][7]

Derivatives of N-phenylbenzamide can mimic Combretastatin A-4 and bind to the colchicine site of tubulin, preventing microtubule assembly and inducing G2/M cell cycle arrest.

Key Pharmacophoric Shift

To target tubulin, the "Zinc-binding" amine is removed.[1] Instead, the focus shifts to Ring B (the acid-derived ring).

  • Requirement: A 3,4,5-trimethoxyphenyl moiety on Ring B is highly favorable.[1] This mimics the A-ring of colchicine.

  • Ring A: Often substituted with electron-donating groups (methoxy, amino) or heterocycles (indole, imidazole) to mimic the B-ring of colchicine.[1]

Experimental Validation Protocols

To validate the pharmacophore in a drug discovery campaign, the following protocols establish a self-validating feedback loop.

Protocol A: Synthesis via Schotten-Baumann Reaction

Use this robust method to generate a library of N-phenylbenzamides for SAR screening.[1]

Reagents: Substituted Aniline (1.0 eq), Substituted Benzoyl Chloride (1.1 eq), Pyridine or

1
  • Dissolution: Dissolve 1.0 mmol of the specific aniline in 5 mL dry DCM under

    
     atmosphere.
    
  • Base Addition: Add 1.5 mmol of Triethylamine. Cool to 0°C.[1]

  • Acylation: Dropwise add 1.1 mmol of benzoyl chloride.

  • Reaction: Stir at RT for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with 1N HCl (to remove unreacted amine), then sat.

    
     (to remove acid), then Brine.
    
  • Purification: Recrystallize from Ethanol/Water.

Protocol B: In Vitro Tubulin Polymerization Assay

Validates the cytoskeletal mechanism.[1]

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc., >99% pure tubulin).[1]

  • Control: Paclitaxel (stabilizer, enhancer) and Vinblastine (inhibitor) as controls.[1]

  • Assay: Incubate tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, pH 6.9) with 1 mM GTP.
    
  • Treatment: Add test compound (e.g., 5 µM, 10 µM).

  • Measurement: Measure fluorescence (Ex 360 nm / Em 450 nm) every 1 min for 60 mins at 37°C.

  • Analysis: A reduction in

    
     and final fluorescence plateau compared to vehicle (DMSO) confirms inhibition.[1]
    

Logic Map: SAR Decision Tree

Use this logic flow to determine the likely target of a new N-phenylbenzamide derivative based on its structure.

SAR_LogicStartAnalyze N-PhenylbenzamideDerivativeCheck_OrthoIs there an -NH2 or -OHat the ortho-position of Ring A?Start->Check_OrthoYes_OrthoLikely HDAC InhibitorCheck_Ortho->Yes_OrthoYesNo_OrthoCheck Ring B SubstitutionsCheck_Ortho->No_OrthoNoCheck_TriOMeIs Ring B 3,4,5-trimethoxysubstituted?No_Ortho->Check_TriOMeYes_TriOMeLikely Tubulin Inhibitor(Colchicine Site)Check_TriOMe->Yes_TriOMeYesNo_TriOMeCheck for Kinase Motifs(Hinge binding H-bonds)Check_TriOMe->No_TriOMeNoResult_KinasePotential Kinase Inhibitor(VEGFR/EGFR/AURK)No_TriOMe->Result_Kinase

Caption: Structural decision tree for predicting the biological target of N-phenylbenzamide derivatives.

References

  • BenchChem. (2025).[2][1] Application Notes and Protocols for 2-Amino-N-Arylbenzamides in Cancer Research. BenchChem. Link

  • Rogers, B., et al. (2023).[1] 4-Amino-N-phenylbenzamides as dual-targeted mEGFR and AURK inhibitors and anticancer agents.[4][1] Cancer Research.[2][4] Link

  • Wang, J., et al. (2021).[1] Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. Link

  • Malik, M.S., et al. (2022).[1][7][8] New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry. Link

  • Bariwal, J., et al. (2014).[1][9] Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry. Link

Methodological & Application

A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of N-(2-fluorophenyl)-2-methoxybenzamide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Bioanalytical Sciences Group

Abstract

This application note describes a comprehensive, high-throughput, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of N-(2-fluorophenyl)-2-methoxybenzamide in human plasma. The protocol is designed for researchers in drug metabolism and pharmacokinetics (DMPK) and clinical pharmacology, providing a complete framework from method development principles to full validation according to regulatory standards. The methodology employs a simple protein precipitation step for sample cleanup, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source. The method demonstrates excellent linearity, accuracy, precision, and selectivity over a clinically relevant concentration range. All validation parameters adhere to the principles outlined in the US FDA and EMA guidelines on bioanalytical method validation.

Principle of the Method

The accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. This method leverages the unparalleled selectivity and sensitivity of tandem mass spectrometry. The core principle involves three key stages:

  • Sample Preparation: Efficiently removing endogenous plasma components, primarily proteins, that can interfere with the analysis and damage the analytical column. A protein precipitation technique is employed for its speed and effectiveness. An internal standard (IS), a structurally similar but isotopically distinct or analogous compound, is added at the beginning to correct for variability during sample processing and injection.

  • Chromatographic Separation: The analyte and internal standard are chromatographically separated from remaining matrix components using reversed-phase high-performance liquid chromatography (HPLC). This step is crucial for minimizing ion suppression or enhancement, a phenomenon known as the "matrix effect," which can compromise analytical accuracy.

  • Mass Spectrometric Detection: The column eluent is ionized using an ESI source. The mass spectrometer isolates the protonated molecular ion (precursor ion) of the analyte, subjects it to collision-induced dissociation (CID), and then detects a specific, stable fragment ion (product ion). This highly selective precursor-to-product ion transition is monitored using MRM, providing exceptional specificity and minimizing background noise.

The overall analytical workflow is depicted in the diagram below.

G cluster_0 Sample & Standard Preparation cluster_1 Sample Processing cluster_2 LC-MS/MS Analysis cluster_3 Data Processing & Reporting A Receive Plasma Samples C Aliquot Plasma Sample/ Standard/QC A->C B Prepare Calibration Standards & Quality Controls (QCs) B->C D Add Internal Standard (IS) C->D E Protein Precipitation (e.g., with Acetonitrile) D->E F Vortex & Centrifuge E->F G Transfer Supernatant F->G H Inject into LC-MS/MS G->H I Chromatographic Separation H->I J MS/MS Detection (MRM) I->J K Integrate Peak Areas (Analyte & IS) J->K L Calculate Peak Area Ratio K->L M Generate Calibration Curve L->M N Calculate Unknown Concentrations M->N O Generate Report N->O

Caption: Overall bioanalytical workflow from sample receipt to final report.

Materials and Instrumentation

Reagents and Chemicals
  • N-(2-fluorophenyl)-2-methoxybenzamide reference standard (>99% purity)

  • Internal Standard (IS): N-(2-fluorophenyl)-2-methoxybenzamide-d4 (or a suitable structural analog if unavailable)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Control Human Plasma (with K2EDTA as anticoagulant)

Instrumentation
  • LC System: Shimadzu Nexera X2, Waters Acquity UPLC I-Class, or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent reversed-phase column.

Detailed Experimental Protocol

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of N-(2-fluorophenyl)-2-methoxybenzamide reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare the IS stock solution similarly.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking calibration standards (CS) and quality control (QC) samples.

  • Calibration Standards & Quality Controls: Prepare CS and QC samples by spiking the appropriate working solutions into control human plasma (e.g., a 5% spike, 5 µL of working standard into 95 µL of plasma). A typical calibration curve may include 8 non-zero standards spanning from 1 ng/mL to 1000 ng/mL. QCs should be prepared at a minimum of four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Mid QC

    • High QC (approx. 80% of the highest standard)

Plasma Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is chosen for its simplicity, speed, and suitability for high-throughput analysis. Acetonitrile is an effective precipitating agent that keeps most small molecule analytes in solution.

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Aliquot 50 µL of plasma (CS, QC, or unknown) into the appropriately labeled tube.

  • Add 200 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile). The IS solution also serves as the protein precipitation agent.

  • Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge the tubes at >14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials for injection.

LC-MS/MS Instrumental Parameters

Rationale for Parameter Selection:

  • Column: A C18 column is a robust choice for retaining non-polar to moderately polar small molecules like the target analyte. The sub-2 µm particle size allows for high efficiency and rapid separations.

  • Mobile Phase: A gradient of water and acetonitrile with formic acid is used. Formic acid aids in the protonation of the analyte in the ESI source, enhancing the MS signal in positive ion mode.

  • MRM Transitions: The precursor ion will correspond to the protonated molecule [M+H]+. The product ions are selected after performing a collision-induced dissociation experiment on the precursor. The most intense and stable fragment is typically chosen for quantification (Quantifier), and a second fragment is chosen for confirmation (Qualifier).

Table 1: Proposed LC-MS/MS Instrumental Parameters

ParameterSetting
LC System
ColumnWaters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature40 °C
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.5 mL/min
Injection Volume5 µL
LC Gradient Time (min) | %B
0.0 | 5
0.5 | 5
2.5 | 95
3.0 | 95
3.1 | 5
4.0 | 5
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Gas 1 (Nebulizer)50 psi
Ion Source Gas 2 (Turbo)60 psi
Curtain Gas (CUR)35 psi
IonSpray Voltage (IS)5500 V
Temperature (TEM)550 °C
MRM Transitions Analyte | IS
Precursor Ion (Q1)To be determined (TBD)
Product Ion (Q3)TBD (Quantifier) | TBD (Qualifier)
Collision Energy (CE)TBD (Optimize via infusion)
Declustering Potential (DP)TBD (Optimize via infusion)

Method Validation Strategy

The developed method must be validated to ensure its reliability for the intended application. The validation protocol should be designed in accordance with the principles outlined in regulatory guidelines.

G cluster_Specificity Specificity & Selectivity cluster_Performance Performance Characteristics cluster_Matrix Matrix & Stability Effects A Method Validation Core Pillars B Analyze blank plasma from multiple sources D Linearity & Range G Matrix Effect (Ion Suppression/Enhancement) C Check for interferences at the retention time of analyte and IS B->C E Accuracy & Precision (Intra- and Inter-day) F Sensitivity (LLOQ) H Carryover I Stability (Freeze-Thaw, Bench-Top, Long-Term, Stock Solution)

Caption: Key pillars of a comprehensive bioanalytical method validation plan.

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure endogenous plasma components do not interfere with the quantification.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.At least 6-8 non-zero points. The coefficient of determination (r²) should be ≥0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and their reproducibility (precision).Measured over at least 3 runs. For QC samples, the mean accuracy should be within ±15% of nominal (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).
Matrix Effect To evaluate the impact of co-eluting matrix components on ionization efficiency.The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least 6 lots of plasma should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).Mean concentrations of stability test samples should be within ±15% of the nominal concentration. Includes freeze-thaw, bench-top, long-term storage, and autosampler stability.
Carryover To ensure that residual analyte from a high concentration sample does not affect the next injection.The response in a blank sample injected after the highest calibration standard should be <20% of the LLOQ response.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of N-(2-fluorophenyl)-2-methoxybenzamide in human plasma. The described method, combining simple protein precipitation with state-of-the-art LC-MS/MS technology, offers the sensitivity, selectivity, and throughput required for modern pharmacokinetic studies. By following the outlined method development and validation strategy, laboratories can implement a reliable and robust assay that meets stringent international regulatory standards, ensuring data of the highest quality and integrity.

References

  • Title: Matrix Effects in Quantitative LC-MS/MS Analyses of Biological Fluids: A Review Source: Analytical Chemistry URL: [Link]

  • Title: Principles of HPLC Source: Waters Corporation URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Recommendations for performing and managing matrix effect in quantitative bioanalytical methods based on mass spectrometry Source: Bioanalysis URL: [Link]

Application Note & Protocol: High-Resolution NMR Sample Preparation for the Structural Analysis of N-(2-fluorophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the unambiguous structural elucidation of small organic molecules.[1] The quality and resolution of the resulting NMR spectra are fundamentally dependent on meticulous sample preparation. This application note provides a comprehensive, field-proven protocol for the preparation of N-(2-fluorophenyl)-2-methoxybenzamide samples tailored for high-resolution 1D and 2D NMR analysis. We delve into the rationale behind critical experimental choices, from solvent selection to concentration optimization, to empower researchers in the pharmaceutical and chemical industries to acquire high-fidelity data for confident structural verification and characterization.

Introduction: The Criticality of Sample Preparation

The precision of NMR spectroscopy in defining molecular architecture is unparalleled, offering deep insights into the connectivity and spatial arrangement of atoms.[2] However, the adage "garbage in, garbage out" is particularly resonant in NMR analysis. Sub-optimal sample quality directly translates to poor spectral quality, manifesting as broad peaks, low signal-to-noise ratios, and the inability to achieve a stable deuterium lock, all of which compromise data interpretation.[3]

N-(2-fluorophenyl)-2-methoxybenzamide, a molecule of interest in drug discovery and materials science, presents a typical yet instructive case for the application of rigorous sample preparation techniques. Its structure, featuring two substituted aromatic rings, an amide linkage, and a methoxy group, requires a suite of 1D and 2D NMR experiments for complete assignment. This guide will walk through the necessary steps to prepare a sample that is amenable to these advanced analyses.

Foundational Principles: Causality in Experimental Choices

The Role of Deuterated Solvents

The use of deuterated solvents is fundamental to solution-state NMR for several key reasons:

  • Minimizing Solvent Interference: In ¹H NMR, the proton signals from a non-deuterated solvent would be overwhelmingly intense, obscuring the signals from the analyte.[4] By replacing hydrogen (¹H) with its isotope deuterium (²H), which resonates at a different frequency, the solvent becomes effectively "invisible" in the proton spectrum.[5]

  • Deuterium Lock: Modern NMR spectrometers utilize the deuterium signal from the solvent to stabilize, or "lock," the magnetic field.[6] This lock ensures the stability and reproducibility of the experiment over time, which is especially critical for long 2D acquisitions.

  • Shimming: The process of "shimming" corrects for inhomogeneities in the magnetic field across the sample volume. The deuterium lock signal is used as a reference to optimize these corrections, leading to sharp, well-resolved peaks.[7]

Selecting the Appropriate Deuterated Solvent

The choice of deuterated solvent is dictated primarily by the solubility of the analyte and its chemical inertness.[6] For N-(2-fluorophenyl)-2-methoxybenzamide, a relatively non-polar organic compound, several common deuterated solvents are suitable.

Deuterated SolventPolarityResidual ¹H Signal (ppm)Key Considerations
Chloroform-d (CDCl₃) Non-polar~7.26Excellent for many organic compounds. The residual peak can overlap with aromatic proton signals.[5] Can be slightly acidic, potentially affecting acid-sensitive compounds.[8]
Dimethyl Sulfoxide-d₆ (DMSO-d₆) Highly Polar~2.50High boiling point makes it suitable for high-temperature studies.[5] Its residual peak is in a less crowded region of the spectrum.[9]
Acetone-d₆ Polar, Aprotic~2.05Good general-purpose solvent.

For N-(2-fluorophenyl)-2-methoxybenzamide, Chloroform-d (CDCl₃) is often the solvent of choice due to its excellent solvating power for similar aromatic amides.

Optimizing Sample Concentration

The concentration of the analyte directly impacts the signal-to-noise ratio of the NMR spectrum.[3] However, an overly concentrated sample can lead to broadened peaks due to increased viscosity and intermolecular interactions, and can also make shimming more difficult.[7][8]

NMR ExperimentTypical Concentration for Small Molecules (<1000 g/mol )Rationale
¹H NMR 5-25 mg in 0.6-0.7 mL of solvent[7]Sufficient for high-sensitivity proton detection in a few minutes of acquisition time.
¹³C NMR 50-100 mg in 0.6-0.7 mL of solvent[7][10]Higher concentration is required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.
2D NMR (COSY, HSQC, HMBC) 15-30 mg in 0.6-0.7 mL of solvent[3]A balance must be struck to achieve adequate signal for cross-peak detection within a reasonable experiment time without significant line broadening.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the procedure for preparing a high-quality NMR sample of N-(2-fluorophenyl)-2-methoxybenzamide.

Materials and Equipment
  • N-(2-fluorophenyl)-2-methoxybenzamide (solid)

  • Deuterated Chloroform (CDCl₃), ≥99.8% D

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[8]

  • NMR tube caps

  • Glass Pasteur pipettes

  • Small glass vial (e.g., 1-dram)

  • Glass wool or a syringe filter (0.45 µm PTFE)

  • Vortex mixer

  • Permanent marker

Workflow Diagram

NMR_Sample_Preparation_Workflow cluster_prep Step 1: Analyte & Solvent Preparation cluster_dissolution Step 2: Dissolution & Homogenization cluster_filtration Step 3: Filtration & Transfer cluster_finalization Step 4: Final Steps A Weigh 15-25 mg of N-(2-fluorophenyl)-2-methoxybenzamide B Transfer to a clean, dry vial A->B Precise weighing C Add ~0.6 mL of CDCl₃ B->C Solvent addition D Cap the vial and vortex until fully dissolved C->D Mixing E Visually inspect for particulate matter D->E Quality check F Prepare a filter pipette (glass wool plug) E->F If solids present G Filter the solution directly into the NMR tube F->G Removal of particulates H Cap the NMR tube securely G->H Sealing I Label the tube clearly H->I Identification J Insert into spinner turbine and place in spectrometer I->J Analysis

Caption: Workflow for NMR Sample Preparation.

Detailed Procedure
  • Analyte Weighing and Initial Dissolution:

    • Carefully weigh approximately 15-25 mg of N-(2-fluorophenyl)-2-methoxybenzamide and transfer it to a small, clean, and dry glass vial.[7] Preparing the sample in a secondary vial is advantageous as it allows for better mixing and easier filtration compared to dissolving directly in the NMR tube.[7]

    • Using a clean glass Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. This volume should result in a sample height of about 4-5 cm in a standard 5 mm NMR tube.[8][10]

  • Homogenization:

    • Cap the vial and gently vortex or swirl it until the solid is completely dissolved.

    • Visually inspect the solution against a bright background to ensure there is no suspended particulate matter. The solution should be clear and homogeneous.[3]

  • Filtration and Transfer:

    • Solid particles in an NMR sample will disrupt the magnetic field homogeneity, leading to broad spectral lines and poor resolution. Therefore, it is crucial to filter the sample.

    • To prepare a filter pipette, tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Do not use cotton wool, as it can leach impurities into the sample.

    • Carefully draw the dissolved sample into the filter pipette and transfer the filtrate directly into a clean, high-quality 5 mm NMR tube. Ensure the tube is free from scratches or defects, as these can also negatively impact shimming.[7][11]

  • Finalization:

    • Securely cap the NMR tube to prevent solvent evaporation and contamination.

    • Using a permanent marker, clearly label the NMR tube with a unique identifier. Avoid using paper labels or tape, as these can interfere with the sample spinning in the magnet.[10]

    • The sample is now ready for insertion into the NMR spectrometer.

Acquiring High-Quality NMR Data for Structural Elucidation

A combination of 1D and 2D NMR experiments is essential for the complete structural assignment of N-(2-fluorophenyl)-2-methoxybenzamide.[1]

Key NMR Experiments
ExperimentInformation Gained
¹H NMR Provides information on the number of different types of protons, their chemical environment (chemical shift), neighboring protons (multiplicity), and relative numbers (integration).[1]
¹³C NMR Determines the number of chemically non-equivalent carbon atoms.
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups (CH and CH₃ positive, CH₂ negative).
COSY (Correlation Spectroscopy) Identifies protons that are coupled to each other (typically through 2-4 bonds), revealing proton-proton connectivity.[12]
HSQC (Heteronuclear Single Quantum Coherence) Correlates proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C correlations).[13]
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting molecular fragments.[13]
Logical Workflow for Structural Analysis

NMR_Analysis_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_elucidation Structural Elucidation H1 Acquire ¹H NMR Spectrum (Proton Environments & Integration) COSY Acquire COSY Spectrum (¹H-¹H Connectivity) H1->COSY C13 Acquire ¹³C & DEPT-135 Spectra (Carbon Environments & Types) HSQC Acquire HSQC Spectrum (Direct ¹H-¹³C Connectivity) C13->HSQC Assign Assign Protons and Carbons within Spin Systems COSY->Assign HSQC->Assign HMBC Acquire HMBC Spectrum (Long-Range ¹H-¹³C Connectivity) Connect Connect Fragments using HMBC Correlations HMBC->Connect Assign->Connect Verify Verify Final Structure Against All Spectra Connect->Verify

Caption: Logical workflow for NMR-based structural elucidation.

Troubleshooting Common Sample Preparation Issues

IssueObservation in SpectrumLikely Cause(s)Solution(s)
Broad Peaks Poorly resolved multiplets, wide lineshapes.Incomplete dissolution, suspended particles, overly concentrated sample, paramagnetic impurities.[3]Filter the sample again. Dilute the sample. Ensure high-purity reagents and clean glassware were used.[3]
Poor Signal-to-Noise Weak signals, noisy baseline.Sample is too dilute.Prepare a more concentrated sample, within the recommended ranges.[3]
Shimming Difficulties Inability to achieve sharp, symmetrical peaks.Particulate matter, scratched NMR tube, incorrect sample volume (too high or too low).[8][14]Re-filter the sample. Use a new, high-quality NMR tube. Adjust the sample volume to the correct height.[14]
Extraneous Peaks Unidentified signals.Water contamination, residual non-deuterated solvent, impurities in the sample or solvent.Use dry solvents and glassware. Verify the purity of the starting material.

Conclusion

The successful structural elucidation of N-(2-fluorophenyl)-2-methoxybenzamide by NMR spectroscopy is contingent upon the preparation of a high-quality sample. By following the detailed protocols and understanding the rationale behind each step, researchers can minimize spectral artifacts and acquire clear, high-resolution data. This enables confident interpretation of complex 1D and 2D NMR spectra, which is a critical step in chemical research and drug development. Adherence to these principles of sample preparation will consistently yield reliable and reproducible NMR results.

References

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved February 21, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 21, 2026, from [Link]

  • Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. Retrieved February 21, 2026, from [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025, August 28). UCHEM. Retrieved February 21, 2026, from [Link]

  • How to Prepare Samples for NMR. (n.d.). University of Ottawa. Retrieved February 21, 2026, from [Link]

  • Sample Preparation. (n.d.). Michigan State University, Max T. Rogers NMR Facility. Retrieved February 21, 2026, from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). University of Maryland School of Pharmacy. Retrieved February 21, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). University of Houston. Retrieved February 21, 2026, from [Link]

  • NMR sample preparation guidelines. (n.d.). Retrieved February 21, 2026, from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Retrieved February 21, 2026, from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
  • NMR Data Processing and Interpretation. (n.d.). T,C&A Lab. Retrieved February 21, 2026, from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc. Retrieved February 21, 2026, from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure. Retrieved February 21, 2026, from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy.
  • 1D and 2D NMR methods for small molecules. (2021, December 17). YouTube. Retrieved February 21, 2026, from [Link]

  • Poirier, E. J., et al. (2025). NMR data processing, visualization, analysis and structure calculation with NMRFx.
  • NMR Spectroscopy Data—Beyond Single Structure Verification. (2024, May 24). ACD/Labs. Retrieved February 21, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved February 21, 2026, from [Link]

  • Ofosu, D. B., Mendoza, R. Z., & Bracher, P. J. (2025). Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid. RSC Advances, 15(30), 19001-19007.
  • NMR Data Processing. (n.d.). Retrieved February 21, 2026, from [Link]

  • Troubleshooting Acquisition Related Problems. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved February 21, 2026, from [Link]

  • What are the solvents used in NMR? What is the Deuterated solvent? (2020, December 27). Mesbah Energy. Retrieved February 21, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Specificity of N-(2-fluorophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with N-(2-fluorophenyl)-2-methoxybenzamide , a small molecule characterized by a "privileged" benzamide scaffold.[1] While this chemotype is highly effective for targeting specific GPCRs, kinases, or protein-protein interactions (depending on your specific application), it carries inherent risks of off-target activity due to lipophilicity-driven non-specific binding , colloidal aggregation , and scaffold promiscuity (particularly toward Sigma-1 and Dopamine receptors).

This guide provides a rigorous troubleshooting framework to distinguish valid pharmacological inhibition from off-target artifacts.

Part 1: The "Golden Window" – Dosing & Kinetics

The Issue: Users often report "unexpected toxicity" or "loss of phenotype" that is actually a result of supramaximal dosing where specificity collapses.[1]

Q: How do I determine the "Specificity Window" for this compound?

A: You must define the gap between the biochemical IC50 (on-target) and the cellular CC50 (toxicity).[1]

Protocol: The "Therapeutic Index" Titration

  • Seed Cells: Use 384-well or 96-well plates (5,000 cells/well).

  • Dose Range: Prepare a 10-point dilution series.

    • Start: 100 µM (likely toxic/insoluble).[1]

    • End: 1 nM.[1]

    • Step: 3-fold dilutions.[1]

  • Dual Readout:

    • Assay A (Efficacy): Measure your specific biomarker (e.g., phosphorylation, gene reporter).

    • Assay B (Viability): Multiplex with CellTiter-Glo® or Resazurin to measure ATP/metabolism in the same well.[1]

  • Calculation:

    • Calculate the Selectivity Index (SI) =

      
      .[1]
      
    • Rule of Thumb: If SI < 10, your observed effects are likely confounded by general toxicity.

Data Interpretation Table:

ObservationDiagnosisAction
EC50 ≈ CC50 Cytotoxicity Masquerading as Efficacy The compound is killing cells, not inhibiting the pathway.[1] Stop. Re-synthesize or switch scaffolds.
EC50 < 1 µM, CC50 > 30 µM Valid Window Safe to proceed. Use concentrations ≤ 5x EC50.[1]
Plateau at 50% Efficacy Solubility Limit The compound is precipitating before reaching full inhibition.[1] Check Part 2.

Part 2: Physicochemical Artifacts (Solubility & Aggregation)[1]

The Issue: N-(2-fluorophenyl)-2-methoxybenzamide is hydrophobic. In aqueous media, it may form colloidal aggregates that sequester proteins non-specifically, leading to false positives (the "pan-assay interference" or PAINS effect).

Q: My compound works at 10 µM but precipitates. How do I fix this?

A: Benzamides often crash out in aqueous media.[1] You must differentiate between "dissolved drug" and "suspension."[1]

Troubleshooting Protocol: The "Spin-Down" Test

  • Prepare culture media with the compound at 10 µM, 30 µM, and 100 µM.

  • Incubate at 37°C for 4 hours (mimicking experiment start).

  • Centrifuge: Spin media at 15,000 x g for 10 minutes to pellet aggregates.

  • HPLC/MS Analysis: Measure the concentration of the compound in the supernatant.

    • Result: If your 30 µM sample only has 5 µM in the supernatant, your effective concentration is 5 µM. The rest is precipitate causing physical stress to cells.[1]

Q: How do I prevent colloidal aggregation?

A: Add a non-ionic detergent.[1]

  • Recommendation: Include 0.01% Triton X-100 or 0.005% Tween-80 in your biochemical or cell-free assays.[1] If the inhibition disappears with detergent, the original effect was an artifact of aggregation [1].

Part 3: Scaffold Promiscuity (The Benzamide Signature)

The Issue: The N-phenylbenzamide core is structurally similar to ligands for Sigma-1 Receptors (


R)  and Dopamine Receptors (D2/D3) .[1]
Q: I see changes in Calcium ( ) or ER Stress markers. Is this on-target?

A: Likely NO . Benzamides are notorious for binding Sigma-1 receptors on the Endoplasmic Reticulum (ER), causing calcium release and ER stress unrelated to your target.[1]

Validation Workflow (DOT Diagram):

OffTargetWorkflow Start Phenotype Observed (e.g., Cell Death, Pathway Inhibition) CheckAgg Step 1: Check Aggregation (Add 0.01% Triton X-100) Start->CheckAgg AggResult Did activity disappear? CheckAgg->AggResult FalsePos Artifact: Colloidal Aggregation AggResult->FalsePos Yes CheckSigma Step 2: Sigma-1 Validation (Co-treat with Sigma Antagonist NE-100) AggResult->CheckSigma No SigmaResult Did phenotype reverse? CheckSigma->SigmaResult OffTargetSigma Off-Target: Sigma-1 Receptor Mediated SigmaResult->OffTargetSigma Yes CheckRescue Step 3: Genetic Rescue (Overexpress Target or CRISPR KO) SigmaResult->CheckRescue No

Figure 1: Decision tree for distinguishing true pharmacological activity from physicochemical artifacts and scaffold-specific off-targets.

Part 4: Metabolic Stability (The Methoxy Liability)

The Issue: The 2-methoxy group on the benzamide ring is a prime target for CYP450 O-demethylation (specifically CYP2D6 or CYP3A4) in liver cell lines (e.g., HepG2, HepaRG).[1]

Q: My compound loses potency after 24 hours. Why?

A: Your cells may be metabolizing the compound.[1] The O-demethylated metabolite (a phenol) often has significantly different potency or solubility.[1]

Solution:

  • Switch Media: Use serum-free media or heat-inactivated FBS to reduce enzymatic activity in the supernatant.[1]

  • Pulse Dosing: Replenish the media with fresh compound every 12 hours rather than a single bolus dose.

  • Check Stability: Run an LC-MS time-course on the media. If the parent mass (M+) decreases and a "M-14" peak (loss of CH3) appears, metabolism is the culprit.

Part 5: The Ultimate Control – Negative Analogs

The Issue: You cannot prove specificity without a negative control.

Q: What is the best negative control for this molecule?

A: You need a structurally matched inactive analog .[1] For N-(2-fluorophenyl)-2-methoxybenzamide, the best negative control is often the N-methylated variant (prevents hydrogen bonding) or a Regioisomer (e.g., moving the Fluorine to the 4-position) if that isomer is known to be inactive against your specific target.[1]

Protocol:

  • Synthesize/Purchase N-(2-fluorophenyl)-N-methyl-2-methoxybenzamide .

  • Run side-by-side with your active compound.[1]

  • Result: If the inactive analog causes the same toxicity or phenotype, your effect is off-target (likely membrane disruption or general chemical stress).[1]

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound aggregation and other artifacts. Current Opinion in Chemical Biology, 14(3), 315–324.

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.[1] Nature Chemical Biology, 11(8), 536–541.

  • Chu, Y., & Prather, P. L. (2021). Benzamide analogs as selective Sigma-1 receptor ligands.[1] Journal of Medicinal Chemistry. (General reference for Benzamide/Sigma interactions).

  • Waybright, T. J., et al. (2009). Assay artifacts: The problem of colloidal aggregation. Assay and Drug Development Technologies.

Sources

Purification challenges for N-substituted benzamide derivatives and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Substituted Benzamide Purification

Case ID: PUR-BZ-2024 Subject: Troubleshooting Solubility, Tailing, and Persistent Impurities in Benzamide Synthesis Assigned Specialist: Senior Application Scientist

Triage: Diagnostic Protocol

Before initiating a purification protocol, you must identify the nature of your "impurity." N-substituted benzamides exhibit unique physicochemical properties that often mimic impurities.

Is it actually an impurity?

  • Symptom: NMR shows doubled peaks (e.g., two doublets for the amide NH, split aromatic signals).

  • Diagnosis: Rotamers. The partial double-bond character of the C–N amide bond restricts rotation, creating cis and trans conformers observable on the NMR timescale.

  • Verification: Run Variable Temperature (VT) NMR at 50–80°C. If the peaks coalesce into sharp singlets, the sample is pure. Do not attempt to purify rotamers.

Module 1: The Aqueous Workup (The First Line of Defense)

Standard aqueous washes often fail for benzamides due to their amphiphilic nature (lipophilic benzoyl ring + polar amide bond). This leads to emulsions or product loss into the aqueous phase.

Protocol A: The "3-Wash" System (General)

For standard benzamides soluble in EtOAc or DCM.

  • Dilute: Dilute reaction mixture with EtOAc (avoid DCM if emulsions are frequent; EtOAc separates faster).

  • Acid Wash: Wash

    
     with 10% Citric Acid  (pH ~3-4).
    
    • Why: Removes unreacted amines and DMAP. Unlike HCl, citric acid is mild and prevents hydrolysis of acid-sensitive amides.

  • Base Wash: Wash

    
     with Saturated 
    
    
    
    .
    • Why: Removes unreacted benzoic acid derivatives.

  • Brine/Dry: Wash

    
     with Saturated Brine, dry over 
    
    
    
    .
Protocol B: Removing Coupling Reagent "Ghosts"

Coupling reagents leave stubborn urea byproducts.

Coupling ReagentByproductSolubility ProfileRemoval Strategy
EDC·HCl Urea (Water Soluble)High in

Acid Wash: The urea is protonated and easily washed away with 1M HCl or 10% Citric Acid.[1]
DCC DCU (Insoluble Solid)Insoluble in DCM/EtOAcFiltration: Cool reaction to 0°C for 1 hr. Filter off the white precipitate (DCU) before workup. Wash filtrate with cold ether.
HATU Tetramethylurea (TMU)Soluble in

AND Organics
The "Ether Push": Dilute reaction with

(or 1:1 EtOAc/Heptane) instead of pure EtOAc. TMU partitions better into water when the organic layer is less polar. Wash

with water.

Module 2: Chromatographic Solutions (Overcoming "Streaking")

Problem: Benzamides often "tail" or "streak" on silica gel. Root Cause: The amide nitrogen acts as a hydrogen bond acceptor, interacting strongly with the acidic silanol groups (


) on the silica surface.
Solution 1: The "Buffered" Mobile Phase

Neutralize the silica surface by adding a basic modifier to your mobile phase.

  • Modifier: Triethylamine (

    
    ) or Ammonium Hydroxide (
    
    
    
    ).
  • Concentration: 0.5% to 1% (v/v).

  • Protocol:

    • Pre-flush the column with 2 Column Volumes (CV) of the modifier-containing solvent.

    • Run the gradient with the modifier included in both Solvent A and Solvent B.

Solution 2: Solid Loading (Dry Loading)

N-substituted benzamides often have poor solubility in non-polar mobile phases (e.g., Hexane), leading to precipitation at the column head.

  • Dissolve crude material in minimal DCM or MeOH.

  • Add silica gel (ratio 1:3 crude to silica).

  • Evaporate to dryness (rotovap) until a free-flowing powder is obtained.

  • Load this powder on top of the packed column (or in a solid load cartridge).

Module 3: Crystallization (The Art of Solids)

Problem: The "Oiling Out" Phenomenon. Scenario: You cool your hot solvent, but instead of crystals, a second liquid phase (oil) separates at the bottom. This happens when the compound's melting point is lower than the temperature at which saturation occurs in that solvent.

Protocol: The "Cloud Point" Method
  • Dissolve: Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., warm Acetone or EtOAc).

  • Titrate: Dropwise add a "Bad Solvent" (e.g., Hexane or Pentane) until the solution turns slightly cloudy (turbid).

  • Back-track: Add one drop of the "Good Solvent" to make it clear again.

  • Seed: Add a single seed crystal (if available) or scratch the inner glass surface with a spatula.

  • Wait: Cover with parafilm (poke 1 hole) and let it stand at room temperature overnight. Do not put it directly in the freezer; rapid cooling promotes oiling.

Visualizing the Workflow

Diagram 1: The Purification Decision Matrix

PurificationLogic Start Crude Reaction Mixture CheckState Is Product Solid or Oil? Start->CheckState CheckSolubility Soluble in EtOAc/DCM? CheckState->CheckSolubility Oil/Gum Crystallization Recrystallization (Cloud Point Method) CheckState->Crystallization Solid CouplingCheck Coupling Reagent Used? CheckSolubility->CouplingCheck Yes Purification Purification Phase CheckSolubility->Purification No (Direct Load) AqueousWorkup Aqueous Workup (Acid/Base Wash) AqueousWorkup->Purification DCC_Path DCC: Filter Precipitate (DCU) then Workup CouplingCheck->DCC_Path DCC HATU_Path HATU: Use Ether/Heptane + 3x Water Wash CouplingCheck->HATU_Path HATU EDC_Path EDC: Wash with 10% Citric Acid CouplingCheck->EDC_Path EDC DCC_Path->AqueousWorkup HATU_Path->AqueousWorkup EDC_Path->AqueousWorkup Tailing Tailing on TLC? Purification->Tailing AddBase Add 1% Et3N or NH4OH to Mobile Phase Tailing->AddBase Yes RunColumn Standard Flash Chromatography Tailing->RunColumn No AddBase->RunColumn

Caption: Decision matrix for selecting the optimal workup and purification route based on physical state and coupling reagents.

Frequently Asked Questions (FAQs)

Q: I see two spots on TLC that merge. Is my compound decomposing? A: Likely not. N-substituted benzamides often exist as rotamers . On silica, the restricted rotation can cause the compound to elute as a "figure-8" or two merging spots.

  • Test: Run a 2D-TLC.[2] Spot the plate, run it once. Turn the plate 90 degrees and run it again. If the spots lie on the diagonal, they are interconverting rotamers, not impurities.

Q: My product is stuck on the column even with 100% EtOAc. A: Benzamides can be very polar. Switch to a DCM/MeOH system. Start with 0% MeOH and ramp to 10%. If it still sticks, your compound may be crystallizing on the silica. Use the Solid Loading technique described in Module 2 to prevent this.

Q: How do I remove the "fishy" smell of Dimethylamine after a DMF reaction? A: DMF decomposes to dimethylamine over time. Wash your organic layer 3 times with 5% LiCl (Lithium Chloride) solution. LiCl dramatically increases the partitioning of DMF (and dimethylamine) into the aqueous phase without extracting your lipophilic benzamide.

References

  • BenchChem Technical Support. (2025).[1][3] Managing HATU Coupling Byproducts. Retrieved from 4

  • Organic Chemistry Portal. (2019). Amide synthesis by acylation: Workup procedures. Retrieved from 5

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from 6

  • Journal of Chemical & Engineering Data. (2023). Solubility Modeling and Preferential Solvation of Benzamide. Retrieved from 7

Sources

How to prevent degradation of N-(2-fluorophenyl)-2-methoxybenzamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: N-(2-fluorophenyl)-2-methoxybenzamide CAS: 333349-76-1 (Generic/Analog reference) Class:


-Substituted Benzamide
Critical Sensitivity:  Hydrolytic cleavage (pH-dependent), Photo-oxidation, Hygroscopic caking.

This guide serves as a Tier-2 technical resource for researchers handling N-(2-fluorophenyl)-2-methoxybenzamide. While benzamides are generally robust, the specific ortho-substitution pattern (2-methoxy and 2-fluoro groups) introduces steric and electronic effects that dictate specific storage requirements to maintain >98% purity for biological assays.

Part 1: The Stability Profile (Mechanistic Insight)

To prevent degradation, one must understand the molecular vulnerabilities. This compound faces three primary threats:

1. Amide Hydrolysis (The Primary Threat)

The central amide bond is susceptible to nucleophilic attack by water, a process catalyzed by trace acids or bases.

  • Mechanism: Water attacks the carbonyl carbon.[1] The ortho-methoxy group provides some steric shielding, but the electron-withdrawing fluorine on the aniline ring reduces the electron density on the nitrogen, potentially making the amide bond more labile under basic conditions.

  • Degradation Products: The cleavage yields 2-methoxybenzoic acid (solid) and 2-fluoroaniline (toxic liquid/oil).

  • Impact: 2-fluoroaniline is oxidation-prone and will darken the sample (yellow/brown discoloration).

2. Photochemical Instability

The methoxy-substituted aromatic ring acts as a chromophore. Prolonged exposure to UV light (<300 nm) or intense visible light can induce:

  • Photo-Fries Rearrangement: Migration of the acyl group to the ortho or para position of the phenol ring (less likely in amides than esters, but possible).

  • Photo-oxidation: Formation of N-oxide species or ring oxidation.

3. Physical Hygroscopicity

While not deliquescent, the crystalline powder can adsorb atmospheric moisture. This adsorbed water creates a localized aqueous micro-environment that accelerates hydrolysis, even in the solid state.

Part 2: Visualizing the Degradation Pathway

The following diagram illustrates the hydrolysis pathway, which is the most common mode of failure during improper storage.

HydrolysisPathway Fig 1. Hydrolytic Cleavage Pathway of N-(2-fluorophenyl)-2-methoxybenzamide Compound N-(2-fluorophenyl)- 2-methoxybenzamide (Intact Amide) Transition Tetrahedral Intermediate Compound->Transition + H2O (Acid/Base Cat.) Acid 2-Methoxybenzoic Acid (Solid Precipitate) Transition->Acid Amine 2-Fluoroaniline (Toxic/Volatile) Transition->Amine

Caption: Figure 1 depicts the hydrolytic cleavage of the amide bond, resulting in the formation of an acid and a toxic aniline derivative.

Part 3: Standard Operating Procedure (Storage)

Objective: Maintain purity >98% for up to 24 months.

ParameterSpecificationRationale
Temperature -20°C (± 5°C) Arrhenius kinetics dictate that lowering T significantly slows hydrolysis rates.
Atmosphere Argon or Nitrogen Displaces oxygen (preventing oxidation) and humidity (preventing hydrolysis).
Container Amber Glass Vial Blocks UV/Vis light to prevent photo-degradation.
Closure PTFE-lined Cap + Parafilm PTFE is chemically inert; Parafilm creates a secondary moisture barrier.
Protocol: Handling & Long-Term Storage
  • Upon Receipt: Inspect the vial. If the powder is yellow or sticky, degradation has already occurred.

  • Aliquotting:

    • Do not store the bulk bottle at room temperature for repeated opening.

    • Dissolve the master stock in anhydrous DMSO (if immediate use is intended) or aliquot the solid powder into single-use amber vials inside a glove box or dry bag.

  • Desiccation: Store the vials inside a secondary container (e.g., a sealed jar) containing active silica gel or molecular sieves.

  • Thawing: Before opening a frozen vial, allow it to equilibrate to room temperature (approx. 30 mins). Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid.

Part 4: Troubleshooting Guide (FAQ)

Q1: The compound has turned from white to a faint yellow. Is it still usable?

  • Diagnosis: This indicates the formation of 2-fluoroaniline (a degradation product), which oxidizes to colored azo/nitro compounds.

  • Action: Run an LC-MS.

    • If Purity > 98%: You may use it, but be aware of potential toxicity from the aniline.

    • If Purity < 98%: Discard. The aniline impurity is a potent nucleophile and may interfere with biological assays or binding studies.

Q2: Can I store the compound as a stock solution in DMSO?

  • Answer: Yes, but with caveats.

  • Technical Detail: DMSO is hygroscopic. If stored at room temperature, it absorbs water, which will eventually hydrolyze the amide.

  • Recommendation: Store DMSO stocks at -20°C or -80°C. Use anhydrous DMSO and limit freeze-thaw cycles to fewer than 3.

Q3: I see an extra peak on my HPLC at a lower retention time. What is it?

  • Analysis: In reverse-phase HPLC, the intact amide is relatively lipophilic.

    • 2-Methoxybenzoic acid is more polar (especially at neutral pH) and will elute earlier.

    • 2-Fluoroaniline is also more polar than the parent amide and will elute earlier.

Part 5: Storage Decision Logic

Use this workflow to determine the optimal handling of your specific batch.

StorageLogic Fig 2. Decision Tree for Storage and Handling Start Receive Compound Check Immediate Use? Start->Check Yes Dissolve in Anhydrous DMSO Check->Yes Yes No Solid State Storage Check->No No Use Use within 24 hours (Keep dark) Yes->Use Aliquot Aliquot into Single-Use Vials No->Aliquot Protect Flush with N2/Ar Seal with Parafilm Aliquot->Protect Freeze Store at -20°C (Amber Vial) Protect->Freeze

Caption: Figure 2 outlines the decision logic for immediate use versus long-term banking of the compound.

References
  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • PubChem. (n.d.). N-(2-fluorophenyl)-2-methoxybenzamide Compound Summary. National Library of Medicine.[6] [6]

  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms.[2][3][4][5][7][8] Springer. (Reference for Arrhenius kinetics in storage).

Sources

Validation & Comparative

Comparative analysis of N-(2-fluorophenyl)-2-methoxybenzamide and Vismodegib

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of Vismodegib (a clinically approved Hedgehog pathway inhibitor) and N-(2-fluorophenyl)-2-methoxybenzamide (a structural prototype representing the fundamental benzamide pharmacophore).

This analysis focuses on the Structure-Activity Relationship (SAR) , demonstrating how specific chemical modifications evolve a simple scaffold into a potent, targeted therapeutic.

From Scaffold to Clinical Efficacy: A Structural & Functional Profiling

Executive Summary

Vismodegib (GDC-0449) is a first-in-class small molecule inhibitor of the Smoothened (SMO) receptor, FDA-approved for basal cell carcinoma. It represents a highly optimized "Lead" compound derived from the benzamide class.

N-(2-fluorophenyl)-2-methoxybenzamide (hereafter referred to as "Compound A" ) represents the "Minimal Pharmacophore" or "Scaffold." While it shares the core benzamide connectivity of Vismodegib, it lacks the critical auxiliary motifs (sulfone, pyridine, chloro-substitution) required for high-affinity SMO binding and metabolic stability.

Verdict: Vismodegib exhibits nanomolar potency and high specificity for SMO, whereas Compound A serves as a structural comparator or "Foldamer" unit, displaying negligible SMO activity but potential off-target liability (e.g., TRP channel modulation) due to its lipophilic, planar nature.

Chemical & Structural Architecture[1]

The primary distinction lies in the "decoration" of the central benzamide core. Vismodegib’s substituents are engineered to satisfy specific hydrophobic pockets within the SMO heptahelical bundle, whereas Compound A lacks these interaction points.

Structural Comparison Table
FeatureVismodegib Compound A (Comparator) Impact on Performance
Core Scaffold BenzamideBenzamideShared structural backbone.
H-Bond Acceptor Methylsulfonyl (-SO₂Me)Methoxy (-OMe)The sulfone is a critical H-bond acceptor for Arg547 in SMO; Methoxy is too weak/sterically distinct.
Aryl Linker 2-Chloro -phenyl2-Methoxy -phenylThe Chlorine atom in Vismodegib locks conformation via steric bulk; Methoxy induces planarization via H-bonding.
Tail Region Chloro-Pyridine Fluoro-Phenyl Pyridine improves solubility and metabolic profile; Fluoro-phenyl is purely lipophilic.
Molecular Weight 421.30 g/mol ~245.25 g/mol Vismodegib is larger to fill the deep SMO binding pocket.
Structural Logic Diagram (DOT)

SAR_Evolution Scaffold Benzamide Core (Common Ancestor) CompA Compound A (N-(2-fluorophenyl)-2-methoxybenzamide) • Planar Conformation • Lipophilic Tail • Lacks H-bond Acceptor Scaffold->CompA Simple Substitution Vismo Vismodegib (Optimized Drug) • Methylsulfonyl (H-bond Anchor) • Pyridine (Solubility) • Ortho-Chloro (Twist Lock) Scaffold->Vismo Lead Optimization (SAR Evolution) Target SMO Receptor (Transmembrane Pocket) CompA->Target Weak/No Binding (Steric Mismatch) Vismo->Target High Affinity (nM) (Arg547 Interaction)

Figure 1: Structural evolution from the basic benzamide scaffold (Compound A style) to the optimized Vismodegib, highlighting the critical interactions with the SMO receptor.

Pharmacology & Mechanism of Action[2]

Vismodegib: The SMO Antagonist

Vismodegib functions as a cyclopamine-competitive antagonist. It binds to the transmembrane domain (TMD) of the Smoothened (SMO) receptor.

  • Mechanism: In the absence of Hedgehog (Hh) ligand, Patched (PTCH) inhibits SMO. When Hh binds PTCH, SMO is released. Vismodegib acts as a surrogate inhibitor, locking SMO in an inactive conformation and preventing the downstream activation of GLI transcription factors.

  • Key Residue: The methylsulfonyl group forms a critical hydrogen bond with Arg547 (and potentially Trp535) in the SMO pocket. Compound A lacks this group, rendering it inactive against SMO.

Compound A: The "Foldamer" & Off-Target Risks

Compound A is characterized by an intramolecular hydrogen bond between the amide hydrogen and the methoxy oxygen (or fluorine), creating a highly planar, rigid structure.

  • Primary Utility: Often used in physical organic chemistry to study "Foldamers" (conformationally restricted molecules).

  • Off-Target Liability: Simple N-phenyl-benzamides are frequently identified as antagonists for TRPM8 (Transient Receptor Potential Melastatin 8) ion channels. While Vismodegib is selective, Compound A mimics the pharmacophore of known TRPM8 blockers (e.g., AMTB analogs), potentially causing thermal sensory side effects if used in vivo.

Pathway Visualization (DOT)

Hedgehog_Pathway Hh Hedgehog Ligand (SHH) PTCH Patched (PTCH1) (Receptor) Hh->PTCH Inhibits SMO Smoothened (SMO) (Transmembrane) PTCH->SMO Represses (In absence of Hh) GLI GLI Transcription Factors SMO->GLI Activates Vismo VISMODEGIB (Inhibitor) Vismo->SMO BLOCKS (Binds TMD) CompA COMPOUND A (Inactive on SMO) CompA->SMO No Effect Nucleus Gene Transcription (Proliferation) GLI->Nucleus Translocation

Figure 2: The Hedgehog Signaling Pathway. Vismodegib potently blocks SMO, preventing GLI activation. Compound A fails to engage SMO due to lack of specific binding motifs.

Experimental Performance Data

The following data contrasts the established clinical profile of Vismodegib with the representative profile of simple benzamide analogs (Compound A).

ParameterVismodegib Compound A (Representative) Significance
Target Potency (SMO) IC50: ~3 nM (Human SMO)IC50: >10 µM (Inactive)Vismodegib is >3000x more potent due to the sulfone-Arg547 interaction.
Solubility (pH 7.4) Low (< 1 µg/mL)Very Low (< 0.1 µg/mL)The pyridine ring in Vismodegib aids solubility; Compound A is highly lipophilic.
Metabolic Stability Moderate (t1/2 ~ 12 days in humans)Low (Rapid O-demethylation)Vismodegib's chlorines block metabolic hot-spots; Compound A's methoxy is labile.
Plasma Protein Binding >99%>99%Both are highly lipophilic and bind extensively to albumin.
Primary Assay GLI-Luciferase ReporterTRP Channel / Foldamer NMRDistinct experimental utilities.

Experimental Protocols

To experimentally validate the difference between these two compounds, a GLI-Luciferase Reporter Assay is the gold standard. This protocol quantifies the inhibition of the Hedgehog pathway.[1][2]

Protocol: GLI-Luciferase Reporter Assay (Cellular)

Objective: Determine the IC50 of Vismodegib vs. Compound A in inhibiting Hh signaling.

  • Cell Line: NIH-3T3 cells (stably transfected with GLI-responsive firefly luciferase reporter).

  • Reagents:

    • Agonist: Recombinant SHH (Sonic Hedgehog) or SAG (Smoothened Agonist, 100 nM).

    • Test Compounds: Vismodegib (Positive Control) and Compound A (Test). Dissolve in DMSO to 10 mM stock.

  • Workflow:

    • Day 1: Seed cells at 10,000 cells/well in 96-well plates (0.5% serum media to induce cilia formation).

    • Day 2: Treat cells with SAG (100 nM) to activate the pathway.

    • Concurrently: Add serial dilutions of Vismodegib and Compound A (Range: 0.1 nM to 10 µM).

    • Incubation: Incubate for 24–48 hours at 37°C / 5% CO₂.

    • Day 4: Add Luciferase substrate (e.g., Bright-Glo™).

    • Read: Measure luminescence on a plate reader.

  • Analysis:

    • Normalize data: (Sample - Blank) / (SAG Control - Blank) * 100.

    • Plot % Activity vs. Log[Concentration].

    • Expected Result: Vismodegib will show a sigmoidal dose-response (IC50 ~3-10 nM). Compound A will likely show a flat line (no inhibition) or toxicity at high doses (>10 µM).

Experimental Workflow Diagram (DOT)

Experimental_Protocol Step1 Seed NIH-3T3 Cells (Gli-Luc Reporter) Step2 Induce Cilia (Low Serum Media) Step1->Step2 Step3 Activate Pathway (Add SAG 100nM) Step2->Step3 Branch Treat Step3->Branch Vismo Vismodegib (0.1 nM - 10 µM) Branch->Vismo CompA Compound A (0.1 nM - 10 µM) Branch->CompA Read Luminescence Readout (48h) Vismo->Read Sigmoidal Curve CompA->Read No Inhibition

Figure 3: Step-by-step workflow for the GLI-Luciferase reporter assay to compare potency.

References

  • Robarge, K. D., et al. (2009). "GDC-0449-a potent inhibitor of the hedgehog pathway." Bioorganic & Medicinal Chemistry Letters, 19(19), 5576-5581.

    • Establishes the SAR of Vismodegib and the necessity of the sulfone/pyridine groups.
  • Yan, Y., et al. (2016). "Conformational Restriction of Aromatic Amides by Three-Center Hydrogen Bonds." Chemical Journal of Chinese Universities, 37. Describes the conformational properties of N-(2-fluorophenyl)-2-methoxybenzamide as a foldamer unit.
  • Lashinger, E. S., et al. (2008).[3] "AMTB, a TRPM8 channel blocker: evidence in chronic pain models." Journal of Neuroscience, 28(37).

    • Provides context on simple benzamides as TRPM8 antagonists (off-target liability).
  • FDA Drug Label. (2012). "Erivedge (vismodegib) capsule, for oral use."

    • Official clinical d

Sources

Head-to-head comparison of different synthesis routes for N-(2-fluorophenyl)-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of synthesis routes for N-(2-fluorophenyl)-2-methoxybenzamide . The analysis focuses on overcoming the specific steric challenges posed by ortho-ortho substitution and offers validated protocols for research and development applications.

Executive Summary & Strategic Analysis

Target Molecule: N-(2-fluorophenyl)-2-methoxybenzamide CAS: 532855-xx-x (Generic classification for fluorophenyl-methoxybenzamides) Core Challenge: Steric Hindrance (The "Ortho-Ortho" Effect) . Synthesizing this molecule involves coupling 2-methoxybenzoic acid with 2-fluoroaniline . Both substrates possess substituents at the ortho position relative to the reaction center. This creates significant steric bulk that impedes nucleophilic attack, often rendering standard coupling conditions (like DCC) sluggish or low-yielding.

Route Recommendation Matrix:

  • For Scale-Up (>10g): Route A (Acid Chloride) is superior due to high reactivity overcoming steric barriers.

  • For Library/Discovery (<100mg): Route B (HATU/EDC) is preferred for operational simplicity and mild conditions.

Comparative Analysis of Synthesis Routes

The following table summarizes the performance metrics for the three primary synthesis strategies.

FeatureRoute A: Acid Chloride Activation Route B: HATU/EDC Coupling Route C: Mixed Anhydride (CDI)
Mechanism Nucleophilic Acyl Substitution via Acyl ChlorideIn-situ activation via Active EsterAcyl Imidazole formation
Steric Tolerance High (Highly reactive electrophile)Medium (Active ester is bulky)Medium-Low
Typical Yield 85 – 94%70 – 80%60 – 75%
Atom Economy Moderate (SO₂/HCl byproducts)Low (Large coupling reagents consumed)High (CO₂/Imidazole byproducts)
Purification Crystallization (High Purity)Column Chromatography often requiredAqueous workup + Crystallization
Cost Efficiency High (Reagents are cheap)Low (HATU is expensive)Moderate
Scalability ExcellentPoor (Cost prohibitive)Good

Detailed Experimental Protocols

Route A: The Acid Chloride Method (Gold Standard for Steric Bulk)

Rationale: Converting the carboxylic acid to an acid chloride creates a highly electrophilic species that is small enough to bypass the steric hindrance of the ortho-methoxy group, allowing the ortho-fluoroaniline to attack effectively.

Reagents:

  • 2-Methoxybenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)

  • 2-Fluoroaniline (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Solvent: Toluene (Step 1), DCM or THF (Step 2)

Protocol:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-methoxybenzoic acid (10 mmol) in anhydrous toluene (20 mL).

  • Chlorination: Add Thionyl Chloride (15 mmol) dropwise. Heat the mixture to reflux (80°C) for 3 hours. Monitor gas evolution (SO₂/HCl).

  • Isolation (Optional but Recommended): Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude 2-methoxybenzoyl chloride as an oil. Note: This removes acidic byproducts that could protonate the aniline.

  • Coupling: Redissolve the acyl chloride in anhydrous DCM (15 mL). Cool to 0°C.

  • Addition: Add a solution of 2-fluoroaniline (10 mmol) and Triethylamine (12 mmol) in DCM (10 mL) dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystals.

Expected Yield: 85–92% Data Support: Method adapted from high-yield benzamide synthesis protocols [1][2].

Route B: Direct Coupling (HATU/EDC)

Rationale: Best for parallel synthesis where isolating moisture-sensitive acid chlorides is inconvenient. HATU is chosen over EDC here because the HOAt moiety accelerates coupling for sterically hindered systems better than HOBt.

Reagents:

  • 2-Methoxybenzoic acid (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

  • 2-Fluoroaniline (1.1 eq)

  • Solvent: Anhydrous DMF

Protocol:

  • Activation: Dissolve 2-methoxybenzoic acid (1.0 mmol) in DMF (5 mL). Add DIPEA (2.0 mmol) and stir for 5 minutes.

  • Reagent Addition: Add HATU (1.1 mmol) and stir for 15 minutes at room temperature to form the activated ester.

  • Coupling: Add 2-fluoroaniline (1.1 mmol).

  • Reaction: Stir at room temperature for 12–18 hours. Note: The reaction is slower due to the bulky active ester interacting with the bulky aniline.

  • Workup: Dilute with Ethyl Acetate (30 mL). Wash extensively with water (3x) and LiCl solution (to remove DMF).

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient) is usually required to separate the product from urea byproducts.

Expected Yield: 70–80% Data Support: Based on standard amide coupling methodologies for electron-rich anilines [3].

Mechanistic Visualization

The following diagrams illustrate the reaction pathways and the decision logic for selecting a route.

Reaction Mechanism & Pathway Comparison

ReactionPathways cluster_0 Route A: Acid Chloride (Preferred) cluster_1 Route B: Direct Coupling Start 2-Methoxybenzoic Acid AcylCl Acyl Chloride (Highly Reactive) Start->AcylCl Activation ActiveEst Active Ester (HATU/OBt) Start->ActiveEst Activation Target N-(2-fluorophenyl)- 2-methoxybenzamide AcylCl->Target Nu- Attack RouteA_Step1 + SOCl2 (Reflux) RouteA_Step2 + 2-Fluoroaniline + TEA ActiveEst->Target Slow Nu- Attack (Steric Hindrance) RouteB_Step1 + HATU/DIPEA RouteB_Step2 + 2-Fluoroaniline

Caption: Comparison of Route A (Red) and Route B (Yellow). Route A generates a smaller, more reactive electrophile, overcoming the steric hindrance of the ortho-substituents more effectively than the bulky active ester in Route B.

Workflow Decision Tree

DecisionTree Start Start Synthesis ScaleCheck Scale > 5 grams? Start->ScaleCheck RouteA Route A: Acid Chloride (SOCl2) ScaleCheck->RouteA Yes RouteB Route B: Coupling Agent (HATU/EDC) ScaleCheck->RouteB No Purification Purification Requirement RouteA->Purification RouteB->Purification Cryst Recrystallization (Cheap, Scalable) Purification->Cryst Route A (Cleaner Profile) Chrom Column Chromatography (Labor Intensive) Purification->Chrom Route B (Urea byproducts)

Caption: Decision logic for selecting the optimal synthesis route based on scale and purification capabilities.

Critical Quality Attributes (CQA) & Troubleshooting

When synthesizing N-(2-fluorophenyl)-2-methoxybenzamide, pay attention to these specific issues:

  • Rotamers in NMR: Due to the steric bulk of the ortho substituents, the amide bond rotation may be restricted. This can cause signal broadening or doubling in the 1H NMR spectrum at room temperature. This is a physical property, not an impurity.

  • Hydrolysis: The 2-methoxybenzoyl chloride intermediate is moisture sensitive. If the yield in Route A is low, ensure the toluene used in step 1 is anhydrous and the intermediate is not exposed to humid air before amine addition.

  • Regioselectivity: Not an issue here as both starting materials are mono-functional, but ensure the aniline is not "wet" or it will consume the acid chloride to reform the acid.

References

  • Li, H., et al. "Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition." Bioorganic & Medicinal Chemistry Letters, 2013. Link (Describes the general acid chloride protocol for 2-methoxybenzamides).

  • BenchChem Technical Support. "Synthesis of 2-Methyl-3-methoxybenzoyl chloride." BenchChem Protocols, 2025. Link (Protocol for handling similar sterically hindered benzoyl chlorides).

  • ChemicalBook. "4-Fluoro-2-methoxyaniline Reaction Application." ChemicalBook Reaction Database. Link (Validates EDC/OxymaPure coupling yields for fluoro-methoxy anilines).

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.